1-[(2-Chloro-5-fluorophenyl)methyl]-4,5-dimethylimidazole
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Overview
Description
1-[(2-Chloro-5-fluorophenyl)methyl]-4,5-dimethylimidazole is a synthetic organic compound characterized by the presence of an imidazole ring substituted with a 2-chloro-5-fluorophenylmethyl group and two methyl groups at positions 4 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-5-fluorophenyl)methyl]-4,5-dimethylimidazole typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with 4,5-dimethylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloro-5-fluorophenyl)methyl]-4,5-dimethylimidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation and Reduction Products: Oxidized or reduced forms of the imidazole ring.
Coupled Products: Biaryl compounds resulting from coupling reactions.
Scientific Research Applications
1-[(2-Chloro-5-fluorophenyl)methyl]-4,5-dimethylimidazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Utilization in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-5-fluorophenyl)methyl]-4,5-dimethylimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity .
Comparison with Similar Compounds
- 1-[(2-Chloro-4-fluorophenyl)methyl]-4,5-dimethylimidazole
- 1-[(2-Bromo-5-fluorophenyl)methyl]-4,5-dimethylimidazole
- 1-[(2-Chloro-5-methylphenyl)methyl]-4,5-dimethylimidazole
Comparison: 1-[(2-Chloro-5-fluorophenyl)methyl]-4,5-dimethylimidazole is unique due to the specific positioning of the chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency or selectivity in certain applications .
Properties
IUPAC Name |
1-[(2-chloro-5-fluorophenyl)methyl]-4,5-dimethylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2/c1-8-9(2)16(7-15-8)6-10-5-11(14)3-4-12(10)13/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKWUHIZXYYVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC2=C(C=CC(=C2)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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